molecular formula C18H21NO2 B14474824 (1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 65836-84-2

(1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B14474824
CAS No.: 65836-84-2
M. Wt: 283.4 g/mol
InChI Key: PCUHWPYPKMTBOC-DYVFJYSZSA-N
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Description

(1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the reduction of a corresponding ketone followed by amination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-Amino-1,2-diphenylethanol: Shares similar stereochemistry and functional groups.

    (1S,2R)-(-)-cis-1-Amino-2-indanol: Another chiral amine with comparable applications.

    (1S,2R)-(+)-Ephedrine: Known for its use in medicinal chemistry.

Properties

CAS No.

65836-84-2

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C18H21NO2/c1-20-16-11-10-14-15(18(16)21-2)9-8-13(17(14)19)12-6-4-3-5-7-12/h3-7,10-11,13,17H,8-9,19H2,1-2H3/t13-,17+/m1/s1

InChI Key

PCUHWPYPKMTBOC-DYVFJYSZSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)N)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(C(CC2)C3=CC=CC=C3)N)OC

Origin of Product

United States

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